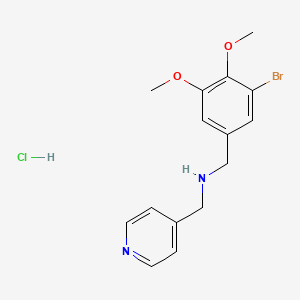

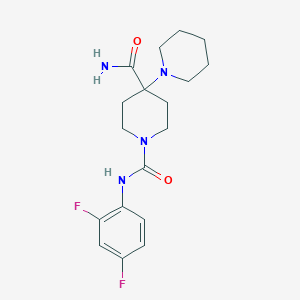

![molecular formula C18H22ClNO2S B4582667 4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4582667.png)

4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide

Vue d'ensemble

Description

Benzenesulfonamide derivatives are a class of compounds known for their extensive range of applications in medicinal chemistry and material science. These compounds are characterized by their sulfonamide functional group attached to a benzene ring, which can be further modified to alter their physical, chemical, and biological properties. The compound likely shares similarities with other benzenesulfonamide derivatives in terms of synthesis methods, structural characteristics, and potential applications, excluding drug use and dosage information as requested.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or their derivatives. For instance, N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amine in the presence of a basic aqueous medium, yielding various sulfonamide derivatives (Aziz‐ur‐Rehman et al., 2014).

Molecular Structure Analysis

The molecular and supramolecular structures of benzenesulfonamide derivatives can vary significantly. For example, the structures of carbamoylsulfonamide derivatives, including those with chlorophenyl groups, are stabilized by extensive intra- and intermolecular hydrogen bonds, forming polymeric chains and demonstrating the potential for medicinal applications (W. Siddiqui et al., 2008).

Chemical Reactions and Properties

Benzenesulfonamide derivatives can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the sulfonamide group. These reactions can lead to the formation of a wide range of compounds with different chemical properties. For example, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the chemical versatility of these compounds (L. Rublova et al., 2017).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, can be crucial for their application in various fields. For instance, the solubility of benzenesulfonamide (BSA) in different solvents was determined to be essential for the development of separation and reaction processes in the chemical industry (Yajun Li et al., 2019).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including reactivity and stability, are influenced by their molecular structure. For example, the study on the photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide showed the production of nitroso- and nitro-products under certain conditions, highlighting the compounds' reactivity towards photooxidation (G. C. Miller & D. Crosby, 1983).

Applications De Recherche Scientifique

Structural Characteristics and Medicinal Potential

The study of sulfonamide derivatives, including those related to 4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide, reveals their structural stabilization through extensive intra- and intermolecular hydrogen bonds. These compounds have shown potential in medicinal applications due to their novel structural features, which contribute to their biological activity (Siddiqui et al., 2008).

Biological Screening and Enzyme Inhibition

Further research into N-dimethylphenyl substituted derivatives of benzenesulfonamides, closely related to the compound , demonstrated their moderate to good activities against Gram-negative and Gram-positive bacteria. These studies also revealed their potential as enzyme inhibitors for lipoxygenase and chymotrypsin, indicating a broad spectrum of biological activity (Aziz‐ur‐Rehman et al., 2014).

Antioxidant Properties and Molecular Docking

A novel class of sulfonamide derivatives exhibited significant enzyme inhibition against AChE and BChE enzymes, alongside notable antioxidant potential. Molecular docking studies have further supported these findings, indicating the compound's utility in exploring therapeutic agents against oxidative stress-related diseases (Kausar et al., 2019).

Inhibitory Effects on Carbonic Anhydrase

Another study on 4-(2-substituted hydrazinyl)benzenesulfonamides, which are structurally similar to the subject compound, has shown potent inhibitory effects on carbonic anhydrase isoenzymes. These findings underscore the compound's relevance in the development of inhibitors for managing conditions associated with the dysregulation of carbonic anhydrase activity (Gul et al., 2016).

Synthetic Applications and Chemical Interactions

The synthetic flexibility of benzenesulfonamide as a functional group has been highlighted through various chemical reactions, showcasing its role as a powerful Directed Metalation Group (DMG). This underscores the compound's utility in organic synthesis, enabling the creation of complex molecules for further scientific exploration (Familoni, 2002).

Propriétés

IUPAC Name |

4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO2S/c1-2-3-4-15-7-11-18(12-8-15)23(21,22)20-14-13-16-5-9-17(19)10-6-16/h5-12,20H,2-4,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVJGGGBOYVNES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

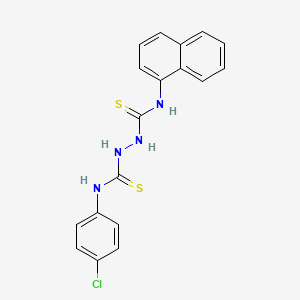

![N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B4582590.png)

![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one](/img/structure/B4582597.png)

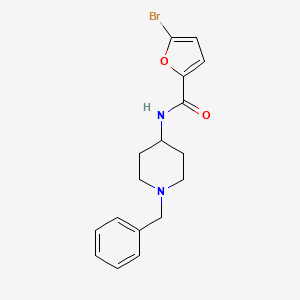

![4-ethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4582614.png)

![5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582618.png)

![N-(4-ethoxyphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4582632.png)

![4-tert-butyl-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4582639.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4582647.png)

![7-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4582683.png)